molecular formula C14H10F2O2 B6325427 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde CAS No. 918524-86-4

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde

Cat. No. B6325427
CAS RN: 918524-86-4
M. Wt: 248.22 g/mol
InChI Key: HGQMDQSECDSZEZ-UHFFFAOYSA-N
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Description

“2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 4-(benzyloxy)-2,5-difluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 248.23 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Neilson et al. (2008) explored the synthesis of highly fluorescent phenylene vinylene polymers using a related compound, 4-(Trifluorovinyloxy)benzaldehyde. These polymers exhibit excellent thermal stability and high fluorescence, making them potential candidates for advanced material applications (Neilson, Budy, Ballato, & Smith, 2008).
  • Catalysis and Fluorination Reactions :

    • Tamura et al. (1999) investigated the use of silicon tetrafluoride as a catalyst in reactions involving xenon difluoride for the fluorination of benzaldehydes, demonstrating enhanced reaction efficiency (Tamura, Takagi, Quan, & Sekiya, 1999).
  • Enzymatic Oxidation Studies :

    • Moonen et al. (2005) reported on the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, including difluorobenzaldehydes, catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO). This study highlights the selectivity and efficiency of enzymatic processes in handling fluorinated compounds (Moonen, Westphal, Rietjens, & Berkel, 2005).
  • Organic Synthesis Applications :

    • Abdelhamid et al. (2021) and Ibarra et al. (2021) both investigated the synthesis and copolymerization of novel trisubstituted ethylenes, including difluoro ring-substituted phenylcyanoacrylates. These studies contribute to the development of new materials with tailored properties (Abdelhamid et al., 2021); (Ibarra et al., 2021).
  • Material Science and Advanced Synthesis :

    • Partenheimer & Grushin (2001) explored the catalytic air-oxidation of 5-Hydroxymethylfurfural, comparing it with the oxidation of benzyl alcohol to benzaldehyde. This research contributes to understanding the oxidation processes of various aldehydes including difluorobenzaldehydes (Partenheimer & Grushin, 2001).
  • Corrosion Inhibition Studies :

    • Emregül & Hayvalı (2006) explored the corrosion inhibiting action of a Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde, demonstrating its effectiveness in protecting steel in acidic environments. This highlights the potential of benzaldehyde derivatives in industrial applications (Emregül & Hayvalı, 2006).

Safety and Hazards

The safety information available indicates that “2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-difluoro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQMDQSECDSZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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